2-Methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a trifluoromethyl group and a fused imidazo-pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-methylpyrimidine with trifluoroacetic anhydride, followed by cyclization with formamide under acidic conditions . The reaction mixture is then neutralized and purified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo-pyrimidine oxides, while substitution reactions can introduce various functional groups onto the ring system .
Scientific Research Applications
2-Methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
- 2-Methyl-5-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine
- 2-Methyl-5-(trifluoromethyl)-1H-imidazo[4,5-d]pyridine
Uniqueness
Compared to similar compounds, 2-Methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific ring fusion and the position of the trifluoromethyl group. These structural differences can lead to variations in chemical reactivity, biological activity, and physical properties .
Properties
Molecular Formula |
C8H10F3N3 |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
2-methyl-5-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H10F3N3/c1-5-4-14-6(8(9,10)11)2-3-12-7(14)13-5/h4,6H,2-3H2,1H3,(H,12,13) |
InChI Key |
AAVSWIMUHDAAEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(CCNC2=N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.